molecular formula C13H18ClN5 B2666800 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 338748-18-8

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2666800
CAS No.: 338748-18-8
M. Wt: 279.77
InChI Key: YPODIIRNUQTJPN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a specialized chemical compound featuring a 1,2,4-triazole core functionalized with a 4-chlorobenzyl group and dimethylamino substituents. This molecular architecture imparts unique reactivity and potential applications in pharmaceutical and agrochemical research, particularly as a key intermediate in the synthesis of biologically active molecules . The 1,2,4-triazole scaffold is a well-known pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant effects . The presence of the chlorophenyl moiety may contribute to enhanced stability and binding affinity in target interactions, while the tetramethyl-diamine structure can improve solubility and bioavailability, which are critical factors in drug design . As a high-value building block, this compound is suitable for controlled functionalization and is intended for use in advanced synthetic chemistry, medicinal chemistry programs, and catalyst development. The product is supplied with guaranteed high purity and consistency to ensure reliable performance in your research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5/c1-17(2)12-15-13(18(3)4)19(16-12)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPODIIRNUQTJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-chlorobenzyl chloride is reacted with 1,2,4-triazole in the presence of the base to form the desired product. The reaction mixture is typically heated to promote the reaction and ensure complete conversion of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the triazole ring and formation of various hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that compounds with similar triazole structures exhibited potent antifungal activity against Candida species and other pathogenic fungi . This suggests that 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine could be explored as a potential antifungal agent.

Anticancer Potential

The triazole moiety is also associated with anticancer activities. Research indicates that certain triazole derivatives can inhibit cancer cell proliferation. A study focusing on similar compounds showed promising results in inhibiting the growth of cancer cells in vitro . The specific mechanisms often involve the disruption of cellular processes essential for cancer cell survival.

Agricultural Applications

Fungicides

The compound's structure suggests potential applications as a fungicide in agriculture. Triazole compounds are widely used in crop protection due to their ability to inhibit fungal growth. Field trials have shown that triazoles can effectively control diseases caused by fungi in crops such as wheat and barley . Further investigation into the specific efficacy of this compound could lead to its development as a novel agricultural fungicide.

Materials Science Applications

Polymer Chemistry

In materials science, triazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of triazole groups into polymers can enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to thermal degradation compared to their non-triazole counterparts . This makes them suitable for high-performance applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Candida species; potential development as antifungal agent.
Anticancer PropertiesInhibition of cancer cell proliferation observed; mechanisms involve disruption of cellular processes.
Agricultural UseEffective control of fungal diseases in crops like wheat; potential as a new fungicide.
Polymer ChemistryEnhanced thermal stability and mechanical properties noted; suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to antifungal effects.

    Pathways: The compound can interfere with signaling pathways, such as those involved in cell proliferation and apoptosis, resulting in anticancer effects. It may also modulate immune responses, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The 1,2,4-triazole scaffold is highly versatile, with substitutions influencing biological activity, solubility, and stability. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Compound A N1: 4-chlorobenzyl; N3/N5: tetramethyl C₁₃H₁₈ClN₅ 314.21 High thermal stability (inferred), potential enzyme inhibition
N3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine N3: 4-chlorophenyl; N5: unsubstituted C₈H₈ClN₅ 209.64 Antimicrobial activity (disc diffusion assays), moderate solubility
1-(2,6-Dichlorobenzyl)-N3,N3,N5,N5-tetramethyl analog N1: 2,6-dichlorobenzyl; N3/N5: tetramethyl C₁₃H₁₇Cl₂N₅ 314.21 Discontinued commercial product; structural similarity to Compound A
N3-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine N3: 3,4-dimethylphenyl C₁₀H₁₃N₅ 203.25 Enhanced lipophilicity, unknown bioactivity
Guanazole (3,5-diamino-1,2,4-triazole) No substituents C₂H₅N₅ 101.10 Low molecular weight, high solubility, limited thermal stability

Key Observations :

  • Tetramethyl Substitutions : Compound A’s N3/N5 tetramethyl groups likely enhance steric hindrance and lipophilicity compared to unsubstituted analogs like guanazole . This modification may improve membrane permeability in drug candidates.
Enzyme Inhibition
  • Hv1 Proton Channel Inhibition: N-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine (a simpler analog) was tested as an Hv1 inhibitor, though its activity was inferior to 2-guanidinobenzimidazole derivatives .
Antimicrobial Activity
  • N3-(4-Substituted Phenyl)-N5-Phenyl Derivatives : Compounds with 4-chloro, 4-methyl, and 4-methoxy phenyl groups demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans (inhibition zones: 12–18 mm at 50 µg/mL) .

Physicochemical and Thermal Properties

  • Thermal Stability : Bis-triazole-tetrazine analogs (e.g., N5,N5′-tetrazine-bis-triazole-diamine) exhibit decomposition temperatures >350°C, suggesting that Compound A’s tetramethyl and benzyl groups may similarly enhance stability .
  • Solubility : Tetramethyl substitutions in Compound A likely reduce aqueous solubility compared to polar analogs like guanazole but improve compatibility with organic solvents .

Biological Activity

1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial properties and potential applications in medicinal chemistry.

  • Molecular Formula : C12H16ClN5
  • Molecular Weight : 265.74 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. Specifically, compounds with a triazole core have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action : Triazoles often inhibit bacterial DNA synthesis by targeting DNA gyrase, an essential enzyme for bacterial replication. The introduction of substituents such as chlorophenyl enhances this inhibitory effect .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.125 to 64 µg/mL for various triazole derivatives against multiple bacterial strains, indicating potent antibacterial activity .

Comparative Analysis of Antibacterial Activity

The following table summarizes the antibacterial activity of selected triazole derivatives, including the compound in focus:

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
This compoundE. coli8Moderate
4-Amino-1,2,4-triazole derivativeS. aureus5High
Ciprofloxacin derivativeP. aeruginosa2Very High
N-Allyl compoundMycobacterium spp.4High

Study 1: Antibacterial Efficacy Against Multi-drug Resistant Strains

A study investigated the efficacy of various triazole derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a notable inhibitory effect with an MIC of 8 µg/mL against E. coli and demonstrated synergistic effects when combined with existing antibiotics .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound interacts favorably with the active site of DNA gyrase, suggesting a mechanism that could lead to the development of new antibacterial agents . The binding affinity was significantly enhanced by the presence of the chlorophenyl group.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-chlorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine under mild conditions?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A proven approach involves reacting a thiol-functionalized precursor (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with a 4-chlorobenzyl chloride analog in dimethylformamide (DMF) as the solvent, using potassium carbonate (K₂CO₃) as a base at room temperature . Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Stoichiometry : Use 1.1 equivalents of the alkylating agent (RCH₂Cl) to minimize side reactions.
  • Workup : Neutralize excess base with dilute HCl and purify via column chromatography.
    Experimental design methods (e.g., factorial design) can optimize variables like temperature, solvent ratio, and reaction time to reduce trial-and-error approaches .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the presence of the tetramethylamine groups (δ ~2.8–3.2 ppm for N-CH₃) and the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities. Cross-validate with melting point analysis .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., solvent effects, transition state barriers). To address this:

  • Multi-level Modeling : Combine DFT (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., SMD) to refine energy profiles .
  • Experimental Validation : Perform kinetic studies under controlled conditions (e.g., variable-temperature NMR) to compare activation energies with computed values.
  • Orthogonal Techniques : Use X-ray crystallography (if crystals are obtainable) to validate bond lengths and angles predicted computationally .

Q. How can reaction fundamentals and reactor design principles be applied to scale up synthesis while maintaining yield and purity?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer, particularly for exothermic steps (e.g., alkylation). Classify the reaction under CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") to align with scalable methodologies .
  • Process Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time.
  • Separation Optimization : Employ membrane technologies (CRDC subclass RDF2050104) for efficient purification at scale .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Derivative Synthesis : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or adjust methyl groups on the triazole) to assess activity changes .
  • Bioassays : Use enzyme inhibition assays (e.g., leucine aminopeptidase) to quantify IC₅₀ values. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical structural descriptors influencing biological activity .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Ensure consistent experimental conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Dose-Response Curves : Generate full curves (e.g., 10⁻⁹–10⁻³ M) to confirm potency trends.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers or systematic biases .

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